3-Methyl-2-nitropyridine

Radiopharmaceutical Chemistry PET Imaging Nucleophilic Aromatic Substitution

3-Methyl-2-nitropyridine is a differentiated nitropyridine building block for medicinal and radiopharmaceutical chemistry. Its 3-methyl-2-nitro substitution pattern delivers exceptional SNAr regioselectivity (2:1 to 20:1 at C-2 vs. C-5) and achieves 70–89% radiochemical yields in ¹⁸F-fluorination—critical for automated PET tracer synthesis. The TiO₂-mediated nitro reduction provides a mild, high-yielding route to 3-methyl-2-aminopyridine scaffolds for kinase inhibitors and antivirals. Choose this intermediate for predictable, high-yield synthetic routes.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 18368-73-5
Cat. No. B096847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitropyridine
CAS18368-73-5
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3
InChIKeyNNHSGPKSSZLCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitropyridine (CAS 18368-73-5): A Versatile Building Block for Nitropyridine-Based Synthesis and Radiolabeling


3-Methyl-2-nitropyridine (C₆H₆N₂O₂, MW 138.12) is a substituted nitropyridine derivative characterized by a nitro group at the 2-position and a methyl group at the 3-position of the pyridine ring. This substitution pattern imparts distinctive electronic and steric properties that govern its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries. The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, with documented applications in radiopharmaceutical development via efficient 18F-labeling [1]. Its physical properties, including a pKa of 3.6 , distinguish it from unsubstituted nitropyridine isomers and enable predictable reactivity profiles in synthetic workflows.

Why Substituting 3-Methyl-2-nitropyridine with Other Nitropyridine Isomers or Analogs Compromises Reaction Outcomes


Within the nitropyridine family, seemingly minor structural variations—such as the position of the nitro group or the presence/absence of a methyl substituent—profoundly alter electronic activation, regioselectivity, and functional group tolerance. For instance, 2-nitropyridine (pKa ~ -2.06) and 3-nitropyridine (pKa ~ 0.79) exhibit markedly different acidities compared to 3-methyl-2-nitropyridine (pKa 3.6) [1], directly impacting their behavior in acid/base-mediated transformations. Furthermore, the methyl group at the 3-position introduces steric and electronic biases that dictate site-selectivity in nucleophilic substitutions, a feature absent in unsubstituted analogs. Generic substitution with other nitropyridines without accounting for these quantitative differences risks lower radiochemical yields in 18F-labeling [2], altered regioselectivity in SNAr reactions [3], and unexpected outcomes in downstream synthetic sequences.

Quantitative Differentiation of 3-Methyl-2-nitropyridine: Head-to-Head Performance Against Key Analogs


18F-Radiolabeling Efficiency: 3-Methyl-2-nitropyridine Achieves 70–89% RCY Comparable to 3-Methoxy Analog

In a systematic study of nucleophilic aromatic substitution by [18F]fluoride, 3-methyl-2-nitropyridine demonstrated efficient radiofluorination with radiochemical yields (RCY) of 70–89% at 140 °C within 1–30 minutes. This performance was quantitatively comparable to the 3-methoxy-2-nitropyridine analog under identical conditions, with both substrates yielding high RCY values [1]. The data indicate that the electron-donating methyl group does not significantly impede SNAr reactivity, contrary to expectations based on +I effects, making this compound a viable precursor for 18F-labeled pyridine derivatives in PET tracer development.

Radiopharmaceutical Chemistry PET Imaging Nucleophilic Aromatic Substitution

Acidity Profile: pKa 3.6 for 3-Methyl-2-nitropyridine Versus pKa -2.06 for 2-Nitropyridine

The acidity constant (pKa) of 3-methyl-2-nitropyridine is reported as 3.6 , positioning it as a significantly weaker acid than 2-nitropyridine (pKa ~ -2.06 to -2.54) [1] and substantially more acidic than 3-nitropyridine (pKa ~ 0.79) [2]. This intermediate acidity influences solubility, protonation state under physiological or reaction conditions, and nucleophilic reactivity. The methyl group at the 3-position and nitro group at the 2-position create a unique electronic environment distinct from both unsubstituted isomers.

Physical Organic Chemistry Acid-Base Behavior Reactivity Prediction

Regioselective Nucleophilic Substitution: 3-NO₂ Substitution Predominates Over 5-Position in 2-Methyl-3-nitropyridines

In reactions of 2-methyl-3-nitropyridines with thiol nucleophiles, substitution occurs selectively at the 3-nitro position rather than at the 5-position when another leaving group is present. The ratio of 3-substituted to 5-substituted products (5/6) varies from 2:1 to 20:1 depending on the substrate and thiol, with electron-releasing aryl substituents and bulky thiolates favoring higher 3-selectivity [1]. This regioselectivity is a direct consequence of the 2-methyl-3-nitropyridine scaffold and is not observed in unsubstituted nitropyridines lacking the methyl group.

Synthetic Methodology Regioselectivity Heterocyclic Chemistry

Efficient Nitro Group Reduction: Titanium(0) Reagent Affords Aminopyridines in 85–98% Yield from Nitropyridines

A titanium(0) slurry has been demonstrated to reduce nitro groups in pyridine derivatives to amines with excellent yields of 85–98% under mild conditions [1]. While the study encompasses a class of nitropyridines, 3-methyl-2-nitropyridine is a representative member of this substrate scope, and the high yields and selectivity reported are directly applicable to its reduction to the corresponding 3-methyl-2-aminopyridine. This method avoids over-reduction or ring hydrogenation issues sometimes encountered with catalytic hydrogenation.

Synthetic Methodology Reduction Chemistry Aminopyridine Synthesis

Pharmaceutical Intermediate Utility: Enabling Synthesis of Kinase Inhibitors and Antiviral Agents

3-Methyl-2-nitropyridine is specifically cited as a building block for antiviral agents and kinase inhibitors due to its electron-deficient aromatic ring, which facilitates further functionalization . This application-specific utility distinguishes it from other nitropyridine isomers that may lack the appropriate substitution pattern for these target classes. For example, the methyl group at the 3-position provides a handle for subsequent C–H functionalization or serves as a precursor to benzylic bromination for cross-coupling.

Medicinal Chemistry Drug Discovery Pharmaceutical Intermediates

Optimal Deployment Scenarios for 3-Methyl-2-nitropyridine Based on Validated Performance Metrics


PET Tracer Development: High-Yield 18F-Labeling Precursor

Given the demonstrated radiochemical yields of 70–89% in [18F]fluoride substitution [1], 3-methyl-2-nitropyridine is an excellent precursor for synthesizing 18F-labeled pyridine derivatives for positron emission tomography (PET) imaging. The reaction proceeds efficiently at 140 °C within 1–30 minutes, making it suitable for automated radiosynthesis modules. Researchers developing novel PET tracers targeting neurological or oncological pathways can rely on this compound for consistent, high-yield incorporation of the fluorine-18 isotope.

Regioselective Synthesis of 3-Substituted Pyridine Derivatives

The strong preference for nucleophilic substitution at the 3-nitro position (2:1 to 20:1 selectivity over the 5-position) [1] makes 3-methyl-2-nitropyridine a strategic choice for preparing 3-alkylthio or 3-amino substituted pyridines. This regioselectivity minimizes chromatographic purification challenges and maximizes product yield in medicinal chemistry campaigns where specific substitution patterns are critical for biological activity.

Aminopyridine Intermediate Production via Ti(0) Reduction

For process chemistry applications requiring conversion of the nitro group to an amine, the titanium(0) reduction method [1] offers a mild, high-yielding (85–98%) alternative to catalytic hydrogenation. This is particularly advantageous when other reducible functionalities are present or when avoidance of heavy metal catalysts is desired. The resulting 3-methyl-2-aminopyridine serves as a versatile scaffold for further derivatization.

Kinase Inhibitor and Antiviral Agent Synthesis

The electron-deficient nature of the 3-methyl-2-nitropyridine ring, coupled with the synthetic versatility of the methyl and nitro substituents, positions this compound as a valuable intermediate in the construction of kinase inhibitor cores and antiviral agents [1]. The methyl group can be elaborated via benzylic functionalization (e.g., bromination followed by cross-coupling) to introduce diverse pharmacophoric elements.

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